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  • Product: 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine
  • CAS: 1019597-66-0

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling to 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

Document ID: AN-AC-2026-001 Version: 1.0 Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective execution of amide coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-AC-2026-001

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective execution of amide coupling reactions with 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine. Amide bond formation is a cornerstone of medicinal chemistry, and the successful acylation of this specific aromatic amine presents unique challenges due to its electronic properties.[1] This guide details three robust and widely applicable protocols utilizing common coupling reagents: HATU, EDC/HOBt, and T3P. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and insights into experimental design and optimization. Comparative data is provided to aid in the selection of the most appropriate method based on specific project requirements, such as scale, cost, and sensitivity of the substrates.

Introduction: The Chemistry of Amide Bond Formation with Aromatic Amines

The synthesis of an amide bond via the condensation of a carboxylic acid and an amine is a thermodynamically favorable process that is kinetically slow.[] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The target substrate, 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, possesses an aniline-like aromatic amine. Aromatic amines are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic system. This reduced nucleophilicity can lead to sluggish or incomplete reactions with standard amide coupling protocols.[1]

Therefore, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity. A suitable protocol must generate a highly reactive acylating agent that can be efficiently intercepted by the weakly nucleophilic aromatic amine. This guide explores three distinct and effective strategies to achieve this transformation.

Core Experimental Strategies and Protocols

This section details three distinct protocols for the amide coupling of a generic carboxylic acid (R-COOH) to 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine.

Protocol 1: HATU-Mediated Amide Coupling

Principle: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent.[3] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily undergoes nucleophilic attack by the amine to form the desired amide with minimal risk of racemization for chiral carboxylic acids.[]

Workflow Diagram:

HATU_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Preactivation Pre-activation: Carboxylic Acid + HATU + DIPEA in DMF, 0°C, 15 min Carboxylic_Acid->Preactivation Amine Indol-5-amine (1.1 eq) Coupling Coupling: Add Indol-5-amine, Warm to RT, 2-12 h Amine->Coupling HATU HATU (1.1 eq) HATU->Preactivation DIPEA DIPEA (2.0 eq) DIPEA->Preactivation Preactivation->Coupling Quench Aqueous Workup Coupling->Quench Purification Column Chromatography Quench->Purification

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.0 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate can be prone to side reactions and racemization.[4] The addition of N-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[] This method is advantageous due to the water-solubility of the EDC and its urea byproduct, simplifying purification.[6]

Workflow Diagram:

EDC_HOBt_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mixing Combine all reagents in DCM/DMF Carboxylic_Acid->Mixing Amine Indol-5-amine (1.1 eq) Amine->Mixing EDC EDC.HCl (1.2 eq) EDC->Mixing HOBt HOBt (1.2 eq) HOBt->Mixing Base Base (e.g., DIPEA, 2.5 eq) Base->Mixing Reaction_Step Stir at 0°C to RT, 4-24 h Mixing->Reaction_Step Quench Aqueous Workup Reaction_Step->Quench Purification Column Chromatography Quench->Purification T3P_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mixing Combine reagents in EtOAc/THF Carboxylic_Acid->Mixing Amine Indol-5-amine (1.1 eq) Amine->Mixing T3P T3P (1.5 eq) T3P->Mixing Base Pyridine or TEA (3.0 eq) Base->Mixing Reaction_Step Stir at RT, 2-16 h Mixing->Reaction_Step Quench Aqueous Workup Reaction_Step->Quench Purification Column Chromatography Quench->Purification Decision_Tree Start Select Coupling Protocol Cost_Concern Is cost a primary concern? Start->Cost_Concern Racemization_Concern Is racemization a major concern? Cost_Concern->Racemization_Concern No Use_EDC Use EDC/HOBt Protocol Cost_Concern->Use_EDC Yes Difficult_Coupling Are substrates sterically hindered or electron-deficient? Racemization_Concern->Difficult_Coupling No Use_HATU Use HATU Protocol Racemization_Concern->Use_HATU Yes Difficult_Coupling->Use_EDC No Use_T3P Use T3P Protocol Difficult_Coupling->Use_T3P Yes

Sources

Application

Application Note: Solvent Solubility and Handling of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine in DMSO

Executive Summary This technical guide details the solubility profile, stock solution preparation, and stability management for 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine . While dimethyl sulfoxide (DMSO) is the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, stock solution preparation, and stability management for 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine . While dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound class, the specific presence of a primary amine at position 5 and a furan moiety introduces distinct stability and solubility challenges.

This document provides a validated protocol for preparing high-concentration stock solutions (up to 50 mM) while mitigating risks associated with oxidative degradation and aqueous precipitation ("crashing out") during biological assay transfer.

Physicochemical Context & Solubility Prediction[1]

To understand the solubility behavior, we must deconstruct the molecule’s functional groups and their interaction with DMSO (


).
Functional GroupPropertyInteraction with DMSO
Indoline Core (2,3-dihydro-1H-indole)Lipophilic backboneProvides structural rigidity; generally soluble in organic solvents.
5-Amino Group (

)
Polar, H-bond donorCritical: Enhances solubility in polar aprotic solvents like DMSO via H-bonding with sulfonyl oxygen. Risk:[1] Susceptible to oxidation.
Furan-3-carbonyl Aromatic/PolarThe carbonyl oxygen acts as an H-bond acceptor. The furan ring adds lipophilicity but is acid-sensitive.

Theoretical Solubility Profile: Based on Lipinski’s Rule of Five compliant fragments and structural analogs (e.g., N-acyl indolines), this compound exhibits High Solubility in neat DMSO.

  • Predicted Solubility Limit:

    
     (
    
    
    
    )
  • Optimal Stock Concentration:

    
     (Standard) or 
    
    
    
    (High-Concentration).
  • Aqueous Solubility: Low.[2] Significant risk of precipitation when diluted into aqueous buffers at

    
    .
    

Protocol: Preparation of Master Stock Solution

Objective: Prepare a homogeneous, stable


 stock solution.
Reagents: 
  • Compound: 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine (Solid,

    
     purity).
    
  • Solvent: Anhydrous DMSO (

    
    , stored over molecular sieves).
    
Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh approximately

      
       of the solid compound into a pre-tared amber glass vial (borosilicate).
      
    • Note: Avoid polystyrene plastics as DMSO can leach plasticizers.

    • Record the exact mass (

      
      ) in mg.
      
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 
    
    
    
    concentration.
    
    
    (Note: Ensure you use the exact Molecular Weight from your specific batch CoA, typically
    
    
    ).
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (

      
      ) for 5 minutes.
      
    • Critical Check: Inspect for "Schlieren lines" (refractive index waves). If visible, the solution is not yet homogeneous. Vortex again.

  • Quality Control (Visual):

    • Hold the vial against a dark background with a strong lateral light source (Tyndall effect).

    • Pass: Solution is strictly clear, colorless to pale yellow.

    • Fail: Visible particulates or haziness. (See Troubleshooting).

Workflow Visualization

StockPrep Start Weigh Compound (Amber Glass Vial) Calc Calculate DMSO Vol (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Agitate Vortex (30s) + Sonicate (5 min) AddSolvent->Agitate Inspect Visual QC (Tyndall Effect) Agitate->Inspect Inspect->Agitate Hazy/Particulates Store Store at -20°C (Argon Purge) Inspect->Store Clear

Figure 1: Workflow for the preparation of a validated DMSO stock solution.[3]

Stability & Storage Guidelines

The 5-amino group on the indoline ring renders this compound sensitive to oxidative stress. DMSO, while a stabilizer for many compounds, can act as a mild oxidant under certain conditions.

Storage Protocol
  • Temperature: Store stock solutions at

    
      or 
    
    
    
    .
    • Warning: DMSO freezes at

      
      .[4] Repeated freeze-thaw cycles promote water absorption from the atmosphere.
      
  • Hygroscopicity Management:

    • DMSO is highly hygroscopic. Absorbed water lowers the solubility of the compound, leading to "silent precipitation" over time.

    • Best Practice: Aliquot stocks into single-use vials (e.g.,

      
      ) to avoid repeated opening.
      
  • Oxidation Prevention:

    • The primary amine is an oxidation risk. Overlay the headspace of the vial with Argon or Nitrogen gas before sealing.

    • Store in Amber vials to prevent photodegradation.

Aqueous Dilution & "Crash" Testing

When transferring from DMSO stock to biological media (buffer/media), the solubility drops drastically.

The "Crash" Protocol: Before applying to cells or enzymes, perform a serial dilution test in a clear 96-well plate:

  • Prepare media with

    
    , 
    
    
    
    , and
    
    
    DMSO containing the compound.
  • Incubate at

    
     for 1 hour.
    
  • Measure Absorbance at

    
     (turbidity) or inspect microscopically.
    
  • Result: If OD600 increases significantly over the blank, the compound has precipitated.

Solubility Decision Tree:

SolubilityTree Stock 10 mM DMSO Stock Dilute Dilute to Assay Conc. (e.g., 10 µM in PBS) Stock->Dilute Check Check Turbidity (OD600 or Microscope) Dilute->Check ResultClear Solution Clear Check->ResultClear No Scattering ResultCloudy Precipitate Visible Check->ResultCloudy High Scattering Action1 Proceed to Assay ResultClear->Action1 Action2 Reduce Concentration or Increase DMSO % ResultCloudy->Action2

Figure 2: Decision tree for validating aqueous solubility prior to biological assays.

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Solution turns brown/pink over time Oxidation of the 5-amine group.Discard stock. Prepare fresh using degassed DMSO and store under Argon.
Crystals form upon thawing DMSO freezing/thawing hysteresis.Warm to

and sonicate for 5 mins. Ensure solution is clear before use.
Precipitation in Cell Media Low aqueous solubility (High LogP).Reduce final concentration. Ensure DMSO concentration is

.[5][1][6] Add BSA (carrier protein) to media.

References

  • NCATS Assay Guidance Manual. Compound Management and Handling. National Center for Advancing Translational Sciences. Available at: [Link]

  • Broad Institute.Chemical Biology Platform: Compound Management. Best practices for DMSO stock storage.
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling).
  • Way, L. DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

Sources

Method

Application Note: Strategies for the Crystallization of Furan-Carbonyl Indoline Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallinity Furan-carbonyl indoline derivatives represent a significant class of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallinity

Furan-carbonyl indoline derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms in the solid state is paramount, as it dictates crucial physicochemical properties including solubility, stability, bioavailability, and dissolution rate.[1][2][3] For drug development professionals, obtaining a stable, well-defined crystalline form of an Active Pharmaceutical Ingredient (API) is a non-negotiable step in ensuring product quality, consistency, and efficacy.[4][5]

However, the structural features of furan-carbonyl indoline derivatives—often possessing a combination of rigid aromatic systems, flexible linkers, and multiple hydrogen bond donors/acceptors—can present unique challenges to crystallization. These molecules may exhibit polymorphism, the ability to exist in multiple crystalline forms, or may preferentially form amorphous solids or oils.[3][6]

This guide provides a comprehensive overview of fundamental principles and actionable protocols for the successful crystallization of furan-carbonyl indoline derivatives. It is designed to move beyond simple recipes, offering insights into the rationale behind methodological choices to empower researchers to rationally design and troubleshoot crystallization experiments.

Fundamental Principles of Crystallization

Crystallization is a thermodynamic process driven by the transition of molecules from a disordered state in solution to a highly ordered, low-energy crystal lattice.[4][7] This process is governed by two key stages: nucleation and crystal growth, both of which occur in a state of supersaturation.

  • Solubility and Supersaturation: A supersaturated solution contains more dissolved solute than it would at thermodynamic equilibrium.[8] This metastable state is the essential driving force for crystallization. It can be achieved by various means, such as cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[4][8][9]

  • Nucleation: This is the initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution.[10] Nucleation requires overcoming an energy barrier and can occur homogeneously within the solution or heterogeneously on surfaces like dust particles or scratches on the container wall.[10] Controlling the rate of nucleation is critical; too rapid nucleation leads to a large number of small crystals or an amorphous powder.[11]

  • Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of solute molecules onto the existing lattice surfaces.[10] For high-quality, single crystals suitable for X-ray diffraction, the growth phase should be slow and controlled, allowing molecules to properly orient themselves as they integrate into the lattice.[12]

Strategic Planning for Crystallization

A systematic approach is crucial for efficiently identifying successful crystallization conditions. The following workflow outlines a logical progression from initial screening to optimization.

crystallization_workflow start Start: Purified Compound (>98%) sol_screen Solvent Solubility Screening (Find moderate solubility) start->sol_screen method_select Select Primary Crystallization Method sol_screen->method_select slow_evap Slow Evaporation method_select->slow_evap Volatile Solvents slow_cool Slow Cooling method_select->slow_cool Temp-dependent Solubility vapor_diff Vapor Diffusion method_select->vapor_diff Small Sample Size anti_solvent Anti-Solvent Addition method_select->anti_solvent High Solubility outcome Evaluate Outcome slow_evap->outcome slow_cool->outcome vapor_diff->outcome anti_solvent->outcome crystals Single Crystals Formed outcome->crystals Success no_crystals No Crystals / Oil / Powder outcome->no_crystals Failure characterize Characterize Crystals (XRPD, DSC, Microscopy) crystals->characterize troubleshoot Troubleshoot: - Vary solvent system - Adjust rate (temp/evap) - Re-purify compound no_crystals->troubleshoot troubleshoot->method_select end End: Protocol Optimized characterize->end

Caption: Decision workflow for selecting a crystallization strategy.

The Imperative of Purity

The presence of impurities is one of the most common reasons for crystallization failure. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to oiling out or the formation of poorly-defined solids.[13][14][15] They can act by competitively binding to active growth sites on the crystal surface, thereby hindering the ordered addition of solute molecules.[13][16] It is imperative to ensure the furan-carbonyl indoline derivative is of the highest possible purity (>98%) before attempting crystallization.

Rational Solvent Selection

The choice of solvent is the most critical parameter in a crystallization experiment.[17][18] An ideal solvent system will exhibit moderate solubility for the compound and have a significant solubility dependence on temperature for cooling crystallization. The solvent influences everything from nucleation kinetics to the final crystal habit and even the polymorphic form obtained.[17][19][20]

Key Considerations for Solvent Choice:

  • Polarity Matching: "Like dissolves like" is a useful starting point. Furan-carbonyl indoline derivatives often have moderate to high polarity. Solvents like ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile are often good starting points.

  • Hydrogen Bonding: The potential for hydrogen bonding between the solute and solvent can significantly impact solubility and the crystallization process.[11][21] Solvents that can engage in hydrogen bonding may favor the formation of specific polymorphs.

  • Volatility: For slow evaporation methods, a solvent with moderate volatility is preferred. Highly volatile solvents like dichloromethane or diethyl ether evaporate too quickly, often leading to amorphous powder or small, disordered crystals.[11]

Table 1: Common Solvents for Crystallization of Organic Molecules

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Application Notes
Heptane/Hexane98 / 691.9 / 1.9Good as an anti-solvent for polar compounds.
Toluene1112.4Useful for aromatic compounds; can promote π-stacking interactions.[11]
Diethyl Ether354.3Highly volatile; use with caution. Often used as an anti-solvent.
Ethyl Acetate (EtOAc)776.0Excellent general-purpose solvent for moderately polar compounds.[11]
Tetrahydrofuran (THF)667.5Good solvent, but can form peroxides.
Acetone5621Good solvent, but its high volatility can be a challenge.
Isopropanol (IPA)8218Excellent for slow cooling; less volatile than ethanol.
Acetonitrile (MeCN)8237A polar aprotic solvent, useful for a wide range of compounds.
Ethanol (EtOH)7824A polar protic solvent, good for compounds with H-bond donors/acceptors.
Methanol (MeOH)6533High polarity; often too good a solvent, making it useful as a component in a mixed system.
Water10080Used for highly polar compounds or as an anti-solvent for organic solutions.

Detailed Crystallization Protocols

Always use clean glassware, as dust and residue provide unwanted nucleation sites, leading to a profusion of small crystals.[22] Solutions should be filtered through a syringe filter (0.22 or 0.45 µm) to remove particulate matter.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method.[11][23] It is ideal for compounds that are moderately soluble in a relatively volatile solvent.

Methodology:

  • Prepare a nearly saturated solution of the compound (e.g., 10-20 mg) in a suitable solvent (e.g., 1-2 mL of ethyl acetate or an ethanol/heptane mixture) in a small, clean vial.

  • If the compound does not fully dissolve, gently warm the mixture and add a minimal amount of additional solvent until a clear solution is obtained.

  • Filter the solution into a clean vial to remove any dust or undissolved particles.

  • Cover the vial with a cap, parafilm, or aluminum foil. Pierce 1-3 small holes in the covering with a needle.[12][23] The number and size of the holes control the rate of evaporation.

  • Place the vial in a vibration-free location (e.g., a drawer or a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Monitor periodically for crystal growth. A slow process over several days is more likely to yield high-quality single crystals.[12]

Causality: The slow removal of solvent gradually increases the solute concentration, leading to a state of supersaturation. This slow approach allows for a limited number of nucleation events, followed by a controlled growth phase, which is ideal for forming large, well-ordered crystals.[24]

Protocol 2: Slow Cooling Crystallization

This method is effective for compounds that exhibit a significant increase in solubility with temperature.[9][25]

Methodology:

  • Prepare a saturated solution of the compound in a chosen solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (e.g., 40-60 °C). Ensure a small amount of solid material remains undissolved to confirm saturation.

  • Add a few more drops of the solvent at the elevated temperature until all the solid just dissolves.

  • Filter the hot solution into a clean, pre-warmed vial.

  • Seal the vial tightly to prevent evaporation.

  • Place the vial in an insulated container (e.g., a Dewar flask filled with hot water or a styrofoam box) to ensure a very slow cooling rate to room temperature.[11][12]

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals. Each temperature transition should be done slowly.

Protocol 3: Vapor Diffusion

This technique is excellent for small quantities of material (milligrams) and allows for a very slow and controlled approach to supersaturation.[21][24] There are two main setups: liquid-vapor and vapor-vapor. The liquid-vapor setup is more common for small molecules.

vapor_diffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial reservoir Anti-solvent Reservoir (e.g., Heptane) solution Compound dissolved in 'good' solvent (e.g., EtOAc) p1->p2 Vapor Diffusion

Caption: Setup for the vapor diffusion crystallization method.

Methodology (Liquid-Vapor):

  • Dissolve the compound (1-5 mg) in a small volume (100-300 µL) of a "good" solvent (one in which it is readily soluble and which is less volatile, e.g., ethyl acetate) in a small, open container (e.g., a 0.5 mL vial).

  • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial).

  • Add 1-2 mL of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[12]

  • Seal the outer container tightly and leave it undisturbed.

  • The more volatile anti-solvent will slowly diffuse via the vapor phase into the good solvent in the inner vial.[24]

Causality: The slow diffusion of the anti-solvent into the solution gradually decreases the compound's solubility.[27] This process can be extremely slow and controlled, making it one of the most effective methods for growing high-quality single crystals from minimal material.[21]

Protocol 4: Anti-Solvent Addition (Liquid Diffusion)

This method is useful when a compound is highly soluble in a particular solvent, making evaporation or cooling impractical.[4][9]

Methodology:

  • Create a concentrated, filtered solution of the compound in a "good" solvent.

  • In a narrow tube or vial (e.g., an NMR tube), carefully layer a less dense, miscible anti-solvent on top of the compound solution.[21] Use a syringe or pipette to add the anti-solvent slowly down the side of the tube to minimize initial mixing and create a distinct interface.[12]

  • Seal the container and leave it undisturbed.

  • Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another.

Causality: As the anti-solvent slowly mixes with the solvent at the interface, it creates a localized region of supersaturation where the compound's solubility is significantly reduced, inducing nucleation and crystal growth.[24]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid phase instead of a solid. This often occurs when supersaturation is achieved too quickly or at too high a temperature.

    • Solution: Reduce the starting concentration, slow down the cooling or evaporation rate, or try a more viscous solvent system.

  • Formation of Powder/Microcrystals: This indicates that the rate of nucleation was far too high.

    • Solution: Use a more dilute solution, reduce the rate of supersaturation (fewer holes for evaporation, slower cooling), or try a solvent that provides slightly higher solubility.[11]

  • No Crystals Form: The solution may not be reaching a sufficient level of supersaturation, or nucleation is inhibited.

    • Solution: Increase the concentration, allow more rapid evaporation, cool to a lower temperature, or try a different solvent/anti-solvent system. In some cases, scratching the inside of the vial with a glass rod can create heterogeneous nucleation sites.[10] Seeding with a previously obtained crystal can also be effective.

Characterization of Crystalline Material

Once crystals are obtained, it is essential to characterize them to confirm their nature.

  • Polarized Light Microscopy: A quick method to determine if the solid is crystalline (birefringent) or amorphous (isotropic).

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) by its unique diffraction pattern.[28][29]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.[28]

Conclusion

The crystallization of furan-carbonyl indoline derivatives is a critical step in their development for pharmaceutical and material applications. Success is rarely immediate and often requires a patient, systematic, and rational approach. By understanding the fundamental principles of solubility, supersaturation, and nucleation, and by methodically applying the protocols of slow evaporation, cooling, vapor diffusion, and anti-solvent addition, researchers can significantly increase their chances of obtaining high-quality single crystals. Careful control over purity, solvent selection, and the rate of crystallization are the cornerstones of a successful outcome.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. BIA White Paper. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Nývlt, J., & Hostomský, J. (1999). Effect of impurities on the crystal growth from solutions – A new kinetic model. Brazilian Journal of Chemical Engineering, 16(4). [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (2019). New Horizons of Nonclassical Crystallization. Journal of the American Chemical Society. [Link]

  • University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Malkin, A. J., McPherson, A., & Vekilov, P. G. (2010). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 8), 841–854. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. [Link]

  • Kumar, S., & Singh, S. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]

  • Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon. [Link]

  • Wang, F., & Guo, Z. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320. [Link]

  • ResearchGate. (2016). How the impurities in the solute can affect the induction time during crystallization. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1239-1254. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 1), 52–59. [Link]

  • Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

  • METTLER TOLEDO. (2024). What is Cooling Crystallization?. YouTube. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Thomas, J. M., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2355-2374. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

  • North Carolina State University. (2006). Crystallisation Techniques. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. [Link]

  • Al-Zyoud, J., & Rasmuson, Å. C. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 18(1), 329-342. [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Labinsights. (2023). Crystallinity Determination for API Development. [Link]

  • ACS Publications. (2023). Crystallization of Dimensional Isomers in Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Outsourced Pharma. (2024). Analytical Testing–Accurate And Complete Characterization Of Your API To Maximize Bioavailability. [Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(43), 8342-8356. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

[1] Case ID: PUR-IND-055 Subject: Optimization of Flash Chromatography for Acid-Sensitive/Basic Hybrid Molecules Status: Resolved / Guide Available[1] The Challenge: The "Dual-Constraint" Molecule Purifying 1-(furan-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-IND-055 Subject: Optimization of Flash Chromatography for Acid-Sensitive/Basic Hybrid Molecules Status: Resolved / Guide Available[1]

The Challenge: The "Dual-Constraint" Molecule

Purifying 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine presents a classic but difficult "dual-constraint" scenario in organic chemistry. You are dealing with two conflicting functional group behaviors that must be managed simultaneously:

  • The Basic Constraint (C5-Amine): The primary amine (-NH₂) at position 5 is a hydrogen bond donor/acceptor. On standard acidic silica gel (pH ~5.0–6.0), this group interacts strongly with silanol (Si-OH) sites, leading to severe tailing (streaking) and poor resolution.[1][2][3]

  • The Acid-Sensitive Constraint (Furan Ring): The furan moiety is an electron-rich aromatic heterocycle. While the carbonyl attachment stabilizes it slightly, furan rings are susceptible to acid-catalyzed ring-opening and polymerization.[1] Prolonged exposure to acidic silica (especially if "stuck" due to the amine) can lead to on-column degradation .

The Solution: You must utilize a Base-Deactivated Silica System . This guide provides a self-validating protocol to neutralize the stationary phase, ensuring the amine elutes as a tight band while protecting the furan ring from acid hydrolysis.[1]

Method Development & Protocol

Phase 1: Solvent System Selection (TLC Screening)

Do not guess the solvent. Perform the "Spot Shape Test" on TLC plates before packing the column.

Solvent SystemAdditive (Modifier)SuitabilityNotes
Hexane / EtOAc 1% Triethylamine (TEA)High Best for initial screening.[1] The amide linkage makes the molecule moderately lipophilic.
DCM / MeOH 1% NH₄OH (aq)Medium Use only if the compound is too polar for EtOAc.[2] DCM can sometimes induce oxidative darkening of amines.
Hexane / Acetone 1% TEALow Acetone absorbs UV below 300nm, interfering with detection of the indole core.[1][3]
DCM / MeOH / AcOH Acetic AcidFORBIDDEN CRITICAL: Never use acid modifiers. This risks furan degradation.[1]
Phase 2: The "Neutralized Slurry" Protocol

This is the standard operating procedure (SOP) to prevent tailing and degradation.

Step 1: Column Pre-treatment [1][3]

  • Calculate the amount of silica gel required (typically 30:1 to 50:1 silica-to-compound mass ratio).[1]

  • Slurry Preparation: Suspend the silica in the starting mobile phase (e.g., 90% Hexane / 10% EtOAc) containing 1% Triethylamine (TEA) .[1][2][3]

  • Equilibration: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-containing solvent. This converts acidic Si-OH sites to Si-O⁻/HNEt₃⁺, creating a neutral surface.

Step 2: Sample Loading

  • Liquid Load (Preferred): Dissolve the crude amine in a minimum volume of DCM or Toluene (avoid acidic solvents like CHCl₃ if un-stabilized).[1][2]

  • Solid Load (Alternative): If solubility is poor, adsorb crude onto neutralized silica (pre-treated with TEA/solvent and dried).[1][2][3] Do not dry load onto untreated acidic silica.[3]

Step 3: Elution

  • Run the gradient using the mobile phase containing 0.5% to 1% TEA .

  • Note: You can reduce the TEA to 0.5% after the first few fractions to minimize salt formation in the receiving flasks, but keeping the pH basic is safer for the furan.[1]

Workflow Visualization

Decision Tree: Solvent & Phase Selection

PurificationLogic Start Start: Crude Mixture TLC_Test Step 1: Run TLC (Hex/EtOAc 1:1) Start->TLC_Test Check_Rf Check Rf Value TLC_Test->Check_Rf Rf_Low Rf < 0.2 (Too Polar) Check_Rf->Rf_Low Stuck at Baseline Rf_Good Rf 0.2 - 0.4 (Ideal) Check_Rf->Rf_Good Moves Action_DCM Switch to DCM/MeOH (95:5) + 1% NH4OH Rf_Low->Action_DCM Check_Shape Check Spot Shape Rf_Good->Check_Shape Streaking Result: Streaking/Tailing Check_Shape->Streaking Elongated Round Result: Round Spot Check_Shape->Round Tight Action_TEA Add 1% TEA to Hex/EtOAc Streaking->Action_TEA Action_Run Proceed to Column (Neutralized Silica) Round->Action_Run Action_DCM->Action_Run Action_TEA->Check_Shape Retest

Figure 1: Logic flow for selecting the optimal mobile phase and additives based on Thin Layer Chromatography (TLC) behavior.

Troubleshooting & FAQs

Q1: The compound turns brown/black on the column. What is happening?

Diagnosis: Oxidative Decomposition. Mechanism: Electron-rich anilines (like the 5-aminoindoline moiety) are prone to oxidation by air, a process catalyzed by the high surface area of silica gel and slow elution times.[1] Corrective Action:

  • Speed is key: Increase the flow rate. Do not leave the compound on the column overnight.

  • Solvent Degassing: Briefly sonicate solvents to remove dissolved oxygen.

  • Nitrogen Flush: If using automated flash systems, purge the column with nitrogen after packing but before loading.[1][3]

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: The "Ammonia Front" Effect. Mechanism: If you add base (NH₄OH/TEA) only to the mobile phase but do not equilibrate the column, the base travels as a "front."[1][2] Your compound may get stuck at this interface, compressing into a single band with impurities.[1][2][3] Corrective Action:

  • Pre-equilibrate: You must flush the column with at least 2 CVs of the basic solvent before injecting the sample. This ensures the entire silica bed is deactivated.

Q3: Can I use Alumina instead of Silica?

Answer: Yes, and it is often better for this specific class of compounds.[1][3]

  • Recommendation: Use Neutral Alumina (Brockmann Grade III) .[1][2]

  • Reasoning: Alumina is less acidic than silica, reducing the risk of furan degradation and amine protonation.[1][3] However, alumina has lower resolution power (theoretical plates) than fine silica.[1][2][3] Use this if the silica method causes degradation despite TEA treatment.

Q4: My product is contaminated with a "viscous oil" after evaporation.

Diagnosis: Triethylamine salts or Polymerized Furan. Troubleshooting:

  • If it smells like fish: It is residual TEA.[1] Solution: Co-evaporate with toluene 3x, or dry under high vacuum for 12h.

  • If it is dark/gummy and NMR shows broad peaks: It is polymerized furan. Solution: You likely used acidic conditions or allowed the column to run too warm/too long. Repurify using the "Neutralized Slurry" protocol strictly.

References

  • General Amine Purification: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[1] Chem. 1978, 43(14), 2923–2925.[1][2][3] Link[1][2][3]

  • Silica Acidity & Basification: Silver, J. Chromatography of Amines: Basification of Silica Gel. ResearchGate Technical Discussions. Link

  • Furan Stability: Bozhanov, V. I.; Ivonin, S. P.[1][2][3] Stability of the Furan Ring During Bromination. Chem. Heterocycl.[1][4] Compd. 2001, 37, 251.[2][3][4] Link

  • Indoline Synthesis Context: Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molecules 2013, 18, 1234.[2][3] Link[2][3]

  • Furfural Derivative Stability: Stability of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem 2021. Link[2][3]

Sources

Optimization

Technical Support Center: Stability of 1-(Furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine in Solution

Welcome to the technical support guide for 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this molecule in solution. By anticipating common challenges and offering field-proven protocols, this guide aims to ensure the integrity of your experimental results.

The stability of a compound is not a static property but a dynamic interplay of its inherent chemical nature and its environment. This molecule, possessing a unique combination of a furan ring, a hydrolyzable amide linkage, an oxidizable dihydroindole core, and a basic primary amine, presents several potential points of vulnerability. Understanding these is critical for accurate biological testing, formulation development, and analytical method design.

Section 1: Chemical Profile and Inherent Stability Considerations

The structure of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine dictates its chemical behavior. Four key functional groups are the primary determinants of its stability profile in solution.

  • Furan Ring: As a five-membered aromatic heterocycle, the furan moiety is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization.[1] While the adjacent electron-withdrawing carbonyl group provides some stabilization, this remains a potential liability.[1][2]

  • Amide Linkage: Amide bonds are significantly more stable than ester bonds but can undergo hydrolysis under forcing conditions (strong acid or base, often with heat) to yield the parent indoline and furoic acid.[3][4][5]

  • Dihydroindole Core: Unlike the aromatic indole, the 2,3-dihydroindole (indoline) core is non-aromatic and can be susceptible to oxidation, potentially leading to the formation of the corresponding aromatic indole derivative.[6]

  • Aromatic Primary Amine: The amine group at the C-5 position is basic and will be protonated at physiological and acidic pH. It can also be a site for oxidative degradation.

cluster_0 cluster_1 compound A Furan Ring (Acid/Oxidative Sensitivity) A->compound B Amide Linkage (Hydrolysis Point) B->compound C Dihydroindole Core (Oxidation Sensitivity) C->compound D Primary Amine (Basic Site) D->compound

Caption: Key functional groups influencing stability.

Section 2: Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its structure, the two most probable non-photolytic degradation pathways are:

  • Hydrolysis of the amide bond: This is most likely to occur under strongly acidic or basic conditions, especially at elevated temperatures, cleaving the molecule into 2,3-dihydro-1H-indol-5-amine and furan-3-carboxylic acid.[4][5] Amides are generally resistant to hydrolysis, so this typically requires harsh conditions.[3]

  • Oxidation of the dihydroindole ring: The indoline moiety can be oxidized to the corresponding aromatic indole. This can be promoted by atmospheric oxygen, metal ions, or other oxidizing agents present in the solution.[6]

Q2: How does pH affect the stability of the compound?

A2: The compound's stability is expected to be optimal in the pH range of 4 to 8.

  • Acidic Conditions (pH < 4): Strong acids can catalyze both the hydrolysis of the amide linkage and the degradation of the furan ring.[2][4] The primary amine will be fully protonated, which may slightly protect it from oxidation but will increase aqueous solubility.

  • Basic Conditions (pH > 8): Strong bases can catalyze the hydrolysis of the amide bond, though this typically requires heat.[4] The free primary amine is more susceptible to oxidation at higher pH.

Q3: Is the compound sensitive to light (photostability)?

A3: Furan-containing compounds can be susceptible to photo-oxidation.[7] Therefore, it is highly recommended to protect solutions of this compound from light. Photostability studies, as outlined in ICH guideline Q1B, should be conducted to definitively determine its light sensitivity.[8] A standard protocol is provided in Section 4.

Q4: What is the thermal stability of the compound in common solvents?

A4: While the compound is expected to be reasonably stable at room temperature in appropriate solvents, elevated temperatures will accelerate degradation. High temperatures can promote amide hydrolysis and the thermal degradation of the furan ring.[9][10] We strongly advise against prolonged heating of solutions. For any process requiring heat, a preliminary thermal stability study should be performed.

Q5: Which solvents are recommended for preparing and storing stock solutions?

A5: For optimal stability, polar aprotic solvents are recommended for stock solutions.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). A recent study highlighted the stabilizing effect of polar aprotic solvents like DMF on furan derivatives.[11][12]

  • Use with Caution: Protic solvents like methanol or ethanol can participate in degradation reactions (solvolysis) over long-term storage.

  • Avoid: Aqueous buffers for long-term storage. Stock solutions should be prepared fresh in your assay buffer on the day of the experiment. Store stock solutions at -20°C or -80°C, protected from light, and in tightly sealed vials to minimize exposure to moisture and air.

Q6: Are there any known incompatibilities with common buffers or excipients?

A6: Avoid buffers containing reactive species. For example, buffers with primary or secondary amine groups (like Tris) could potentially react with degradation products. Phosphate and citrate buffers are generally considered safe. Be cautious with excipients that may contain reactive impurities, such as peroxides in polysorbates, which could initiate oxidative degradation.

Section 3: Troubleshooting Guide

Issue 1: Rapid loss of parent compound peak during HPLC analysis with an acidic mobile phase (e.g., 0.1% TFA).

  • Probable Cause: Acid-catalyzed hydrolysis on-column or in the autosampler vial. The combination of an acidic environment and potential residence time on an acidic silica surface can promote amide bond cleavage.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: Switch to a mobile phase with a pH between 5 and 7. Ammonium acetate or ammonium formate buffers are excellent choices.

    • Minimize Residence Time: Ensure samples are analyzed promptly after being placed in the autosampler. If samples must wait, keep the autosampler cooled to 4°C.

    • Check Sample Diluent: Ensure the sample is not diluted in a strongly acidic solution prior to injection. The ideal diluent is the initial mobile phase.

Issue 2: Appearance of a new, more polar peak in the chromatogram after storing a sample in aqueous buffer for 24 hours at room temperature.

  • Probable Cause: This is likely due to hydrolysis. The cleavage of the amide bond would result in the formation of 2,3-dihydro-1H-indol-5-amine and furan-3-carboxylic acid, both of which are typically more polar than the parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to determine the mass of the new peak and compare it to the masses of the expected hydrolysis products.

    • Perform a Time-Course Study: Analyze the sample at several time points (e.g., 0, 4, 8, 24 hours) to monitor the rate of degradation.

    • Implement Controls: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to rule out oxidation. If the peak still forms, hydrolysis is the most likely cause.

Issue 3: Inconsistent results or lower-than-expected potency in cell-based assays.

  • Probable Cause: The compound may be degrading in the cell culture medium during the incubation period. Cell culture media are complex aqueous solutions, often at 37°C, which can accelerate degradation.

  • Troubleshooting Steps:

    • Assess Media Stability: Incubate the compound in the complete cell culture medium (without cells) for the duration of the assay. At the end of the incubation period, extract the compound and analyze it by HPLC to quantify the remaining parent compound.

    • Shorten Incubation Time: If degradation is observed, determine if the experimental protocol can be modified to use a shorter incubation time.

    • Dose Freshly: Add the compound to the assay plates immediately before starting the incubation period rather than pre-mixing it in a large volume of media that sits for an extended time.

Section 4: Recommended Experimental Protocols

Adhering to standardized protocols is essential for generating reliable and reproducible stability data. The following workflows are based on industry best practices and regulatory guidelines.[13][14]

Protocol 4.1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][13] The goal is to achieve 5-20% degradation of the active substance.[8]

ForcedDegradationWorkflow cluster_stress Stress Conditions start_end start_end process process stress stress analysis analysis A Start: Prepare 1 mg/mL Stock (e.g., in Acetonitrile) B Aliquot Stock for Each Stress Condition A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (60°C in Solution) B->C4 C5 Photolytic (ICH Q1B Light Box, RT) B->C5 D Monitor & Sample at Time Points (e.g., 2, 8, 24, 48h) C1->D C2->D C3->D C4->D C5->D E Quench Reaction & Dilute (Neutralize acid/base, dilute to range) D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G End: Characterize Degradants & Determine Degradation Pathways F->G

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~0.1 mg/mL. Keep at room temperature, protected from light.

  • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7 phosphate buffer) to a final concentration of ~0.1 mg/mL. Incubate at 60°C, protected from light.

  • Photolytic Degradation: Expose a solution of the compound (~0.1 mg/mL in a neutral buffer) to a calibrated light source as specified in ICH guideline Q1B. Run a dark control sample in parallel.

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition. Quench the reaction (e.g., neutralize the acid/base samples), dilute to the working range of the analytical method, and analyze immediately by HPLC.

Protocol 4.2: HPLC-UV Method for Stability Assessment

This method provides a robust starting point for separating the parent compound from its potential degradants.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm and 280 nm, or Diode Array Detector (DAD) to assess peak purity.

  • Injection Volume: 5 µL

Section 5: Data Summary Table

This table summarizes the expected stability based on the chemical principles discussed. This should be used as a guideline and confirmed with experimental data for your specific solution conditions.

Condition Parameter Expected Stability Primary Degradation Concern(s)
pH pH < 4Low to ModerateAmide Hydrolysis, Furan Ring Opening
pH 4 - 8High Minimal degradation expected
pH > 8ModerateAmide Hydrolysis, Oxidation of Amine
Temperature -20°C to 4°CHigh (Recommended for storage)
Room Temp (~25°C)ModerateSlow oxidation and/or hydrolysis possible over time
Elevated (>40°C)LowAccelerated hydrolysis and oxidation
Light Protected from LightModerate to HighBaseline stability
Exposed to LightPotentially LowPhoto-oxidation of the furan ring
Atmosphere Inert (N₂, Ar)High Minimizes oxidative pathways
AirModerateRisk of oxidation at dihydroindole and amine
Solvent Aprotic (DMSO, DMF)High Best for long-term stock solution storage
Protic (MeOH, EtOH)ModeratePotential for solvolysis over time
Aqueous BufferLow to ModerateNot recommended for long-term storage

References

  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. - ResearchGate. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Types of Amide Hydrolysis - BYJU'S. Available at: [Link]

  • 7.6 Hydrolysis of Amides. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. Available at: [Link]

  • Photo-oxidation of furans. University of Groningen. Available at: [Link]

  • Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • General scheme of the study of furan stability. - ResearchGate. Available at: [Link]

  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization - MDPI. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. Available at: [Link]

  • Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification | Organic Letters - ACS Publications. Available at: [Link]

  • Discovery of indole derivatives as STING degraders - PubMed. Available at: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - NIH. Available at: [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]

  • Furan - Wikipedia. Available at: [Link]

  • What is the order of stability of the resonance structures of furan? - Chemistry Stack Exchange. Available at: [Link]

  • Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Cheméo. Available at: [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - MDPI. Available at: [Link]

  • Path of Furan Compounds Generate α-Carbonyl Aldehydes and Humins 42−44 - ResearchGate. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. Available at: [Link]

  • Products of the OH radical-initiated reactions of furan, 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran in the presence of NO - PubMed. Available at: [Link]

  • Reactivity and stability of selected flavor compounds - PMC. Available at: [Link]

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS - AMT. Available at: [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method - Shimadzu. Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. Available at: [Link]

  • Reactivity and stability of selected flavor compounds - Journal of Food and Drug Analysis. Available at: [Link]

  • Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC. Available at: [Link]

Sources

Troubleshooting

resolving impurities in 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine NMR spectra

Technical Support Ticket: #NMR-IND-505 Subject: Anomalous Splitting & Broadening in 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine Spectra Assigned Specialist: Senior Application Scientist, Structural Elucidation Grou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NMR-IND-505 Subject: Anomalous Splitting & Broadening in 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine Spectra Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The "Ghost" in the Machine

You are likely reading this because your NMR spectrum for 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine looks "dirty" despite a clean LC-MS or TLC. You see doubled peaks in the aliphatic region (3.0–4.5 ppm), broad humps near the aromatic baseline, or "extra" aromatic signals that integrate to fractional values (e.g., 0.3H).

Do not discard your sample yet.

In 80% of cases involving N-acyl indolines, these are not chemical impurities—they are rotamers . This guide distinguishes between physical phenomena (rotamers) and chemical contamination (synthesis byproducts), providing a definitive workflow to resolve them.

Module 1: The Rotamer Trap (Diagnostic Protocol)

The amide bond connecting the furan ring to the indoline nitrogen possesses partial double-bond character (


). This restricts rotation, creating two distinct conformers (cis and trans) that interconvert slowly on the NMR time scale.

The Symptom:

  • The indoline

    
     protons (positions 2 and 3) appear as two sets of multiplets.
    
  • The furan protons appear split or broadened.

The Solution: Variable Temperature (VT) NMR To confirm rotamers, you must speed up the bond rotation to "blur" the two states into an average signal.

Experiment: High-Temperature Coalescence
  • Solvent Choice: Switch from

    
     (boils at 61°C) to DMSO-d6  (safe up to 100°C+).
    
  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K) .

  • Heat Step: Increase probe temperature to 80°C (353 K) . Allow 10 minutes for equilibration.

  • Acquire: Run the scan again.

Decision Logic:

RotamerLogic Start Observe Split/Broad Peaks VT Run VT-NMR at 80°C (DMSO-d6) Start->VT Result Do peaks merge (coalesce)? VT->Result Rotamer Diagnosis: ROTAMERS (Pure Compound) Result->Rotamer Yes Impurity Diagnosis: IMPURITY (Chemical Contamination) Result->Impurity No

Figure 1: Decision tree for distinguishing conformational isomers from chemical impurities.

Module 2: Chemical Impurities (Identification & Removal)

If VT-NMR fails to coalesce the peaks, you have chemical impurities. Based on the synthesis (Amide Coupling


 Nitro Reduction), here are the specific contaminants.
The "Brown Oil" Syndrome (Aniline Oxidation)

The C5-amine (


) is highly susceptible to oxidation, forming azo-dimers or quinoid species.
  • Visual Cue: Sample is dark brown/black.

  • NMR Sign: Broad, rolling baseline humps between 6.5–8.0 ppm that do not resolve with shimming.

  • Fix: Add a trace of Sodium Dithionite (

    
    )  to the NMR tube (in 
    
    
    
    /DMSO mixture) to reduce oxidized species in situ, or repurify using Protocol A below.
Synthesis Remnants Table

Use this table to identify sharp impurity peaks.

Impurity TypeSourceDiagnostic NMR Signal (approx.[1][2][3] ppm)Removal Strategy
Furan-3-carboxylic acid Unreacted SM12.0+ (Broad COOH), Furan peaks shifted downfield vs product.Basic Wash (Sat.

)
EDC Urea Coupling Reagent1.8 (m) , 3.1 (t) in

.
Acid Wash (0.5M HCl)
Tetramethylurea (TMU) HATU/HBTU byproduct2.8 (s, 12H) . Very intense singlet.Water Wash (

) or lyophilization.
DMF Solvent2.89 (s) , 2.96 (s) , 8.02 (s) .Azeotrope with Heptane or LiCl wash.
Water Wet Solvent1.56 (

), 3.33 (DMSO-d6).
Dry over

or

Sieves.

Module 3: Purification Protocols

If your spectrum confirms chemical impurities, use these targeted workflows.

Protocol A: The "Amphoteric" Wash (Best for removing SMs)

This molecule has a neutral amide and a basic amine. We exploit this duality.

  • Dissolve: Take crude material up in Ethyl Acetate (EtOAc) .

  • Basic Wash (Removes Acids): Wash

    
     with Saturated 
    
    
    
    .[4]
    • Removes: Unreacted Furan-3-carboxylic acid.

  • Acidic Extraction (The "Switch"): Extract the organic layer

    
     with 1M HCl .
    
    • Mechanism:[3][5] The product (amine) protonates and moves to the WATER layer. Neutral impurities (ureas, non-basic byproducts) stay in EtOAc.

    • Discard the EtOAc layer.

  • Recovery: Basify the aqueous layer to pH 10 using NaOH . The product will precipitate or oil out.

  • Final Extraction: Extract the aqueous layer with fresh EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Silica Gel "De-Streaking"

If the amine drags on the column (broad peaks in purification):

  • Pre-treat Silica: Flush column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Use DCM : MeOH :

    
     (95 : 4 : 1). The ammonia keeps the amine deprotonated and sharp.
    

Module 4: Expected Chemical Shifts (Reference)

Use this data to validate your "Clean" Spectrum.

  • Solvent: DMSO-d6 (Recommended to suppress rotamers).

  • Indoline Core:

    • 
       (Pos 2): 
      
      
      
      4.0 – 4.5 ppm (Triplet/Multiplet). Most affected by rotamers.
    • 
       (Pos 3): 
      
      
      
      3.0 – 3.2 ppm (Triplet).
    • 
       (Pos 5): 
      
      
      
      4.5 – 5.5 ppm (Broad Singlet, exchangeable with
      
      
      ).
  • Furan Ring:

    • Three distinct aromatic signals at approx

      
       6.7, 7.7, and 8.1 ppm .
      
    • Note: If these shift significantly (>0.5 ppm) compared to the acid starting material, the coupling was successful.

FAQ: Rapid Troubleshooting

Q: My


 peak is missing. 
A:  If run in 

(Methanol-d4), the protons exchange with deuterium and disappear. Run in DMSO-d6 or

.

Q: I see a huge peak at 1.2 ppm and 2.0 ppm. A: This is likely EtOAc (Ethyl Acetate) trapped in the indoline lattice. Indolines are sticky. Dry in a vacuum oven at 45°C overnight.

Q: The aromatic region is a mess of overlapping multiplets. A: The Furan protons often overlap with the Indoline aromatic protons (C4, C6, C7). Use 2D COSY NMR to trace which protons talk to each other. Furan protons will only couple to other Furan protons; Indoline protons will form their own isolated spin system.

References

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][7][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Clayden, J., et al. (2005). Atropisomerism in Amides: Rotational Restriction. In Organic Chemistry (Chapter 32). Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of ensuring safety and efficacy. For 1-(furan-3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of ensuring safety and efficacy. For 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, a molecule incorporating both indole and furan moieties, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is of paramount importance. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods, offering insights into their development, application, and validation for the comprehensive purity profiling of this compound.

The structural complexity of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, featuring an aromatic amine and heterocyclic rings, necessitates a chromatographic system that can effectively resolve the main component from potential process-related impurities and degradation products. The methodologies presented herein are designed to offer orthogonal selectivity, thereby increasing the confidence in the purity assessment.

Method 1: A Fast Gradient RP-HPLC Method with a C18 Column

This approach is tailored for high-throughput screening and routine quality control, prioritizing speed without compromising resolution. The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining and separating non-polar to moderately polar compounds like the target analyte.[1]

Scientific Rationale

The use of a gradient elution is crucial for analyzing samples that may contain impurities with a wide range of polarities.[2] A gradient from a highly aqueous mobile phase to a high organic content ensures that both polar and non-polar impurities are eluted within a reasonable timeframe, providing a comprehensive impurity profile. The addition of formic acid to the mobile phase serves to protonate the basic amine group of the analyte, leading to improved peak shape and reproducibility.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: Diode Array Detector (DAD) at 280 nm. The use of a DAD allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and identification of co-eluting impurities.[4][5][6]

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the diluent.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Method 2: An Isocratic RP-HPLC Method with a Phenyl-Hexyl Column for Alternative Selectivity

This method offers an alternative selectivity to the standard C18 phase, which can be particularly advantageous for resolving critical pairs of impurities that may co-elute on a C18 column. The phenyl-hexyl stationary phase provides unique pi-pi interactions with the aromatic rings of the analyte and its impurities, leading to a different elution order and potentially improved resolution for certain compounds.

Scientific Rationale

An isocratic method is often preferred for its simplicity, robustness, and ease of transfer between different HPLC systems. The choice of a phenyl-hexyl column is deliberate to introduce a different separation mechanism. While hydrophobic interactions still play a role, the pi-pi interactions between the phenyl rings of the stationary phase and the aromatic systems of the analyte and related substances can provide enhanced selectivity for aromatic compounds.[7]

Experimental Protocol

Instrumentation:

  • HPLC system with an isocratic or binary pump, autosampler, column oven, and a DAD.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: 45:55 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Detection: DAD at 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine at 1.0 mg/mL in the mobile phase.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Comparative Analysis of the Proposed Methods

ParameterMethod 1: Fast Gradient C18Method 2: Isocratic Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Primary Interaction HydrophobicHydrophobic and Pi-Pi Interactions
Elution Mode GradientIsocratic
Analysis Time ~18 minutesDependent on retention time, potentially longer for late-eluting impurities
Selectivity Excellent for general-purpose separation of non-polar to moderately polar compounds.Alternative selectivity, particularly beneficial for aromatic and unsaturated compounds.
Application High-throughput analysis, routine QC, analysis of complex mixtures with a wide polarity range.Method development for resolving difficult-to-separate impurities, robust QC method.

Method Validation and Forced Degradation Studies: A Trustworthy Approach

To ensure that the chosen HPLC method is suitable for its intended purpose, a thorough validation according to the International Council for Harmonisation (ICH) guidelines is mandatory.[8][9][10][11][12] The validation process establishes the performance characteristics of the method and ensures the reliability of the generated data.

Key Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[13][14][15][16][17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method.[13][14][15][16][17] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[16] The developed HPLC method must be able to separate the main peak from all significant degradation product peaks.

Experimental Workflow and Data Analysis

The general workflow for the HPLC purity analysis of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Compound dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The two RP-HPLC methods presented in this guide offer robust and reliable options for the purity analysis of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine. Method 1, a fast gradient method using a C18 column, is well-suited for high-throughput environments. Method 2, an isocratic method with a phenyl-hexyl column, provides an orthogonal selectivity that is invaluable for resolving challenging impurity profiles. The choice between these methods will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired throughput. A comprehensive method validation, including forced degradation studies, is essential to ensure the selected method is fit for its intended purpose in a regulated environment.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column.
  • Varian. Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection.
  • SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods.
  • Benchchem. Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • PubMed. Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection. Available from: [Link].

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link].

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link].

  • SciSpace. Forced Degradation Studies. Available from: [Link].

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • ResearchGate. Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Available from: [Link].

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • ResearchGate. Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. Available from: [Link].

  • Spincotech. Photodiode Array Detector. Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link].

  • PubMed. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link].

  • Evidence-Based Complementary and Alternative Medicine. Photo diode array detection: Significance and symbolism. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link].

  • PMC. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link].

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link].

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Available from: [Link].

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link].

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link].

  • Agilent. Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Available from: [Link].

Sources

Comparative

Comparative Guide: Biological Activity of Furan-2-carbonyl vs. Furan-3-carbonyl Indolines

This guide provides an in-depth technical comparison of Furan-2-carbonyl versus Furan-3-carbonyl substituted indolines. It is designed for medicinal chemists and pharmacologists to aid in scaffold selection during lead o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Furan-2-carbonyl versus Furan-3-carbonyl substituted indolines. It is designed for medicinal chemists and pharmacologists to aid in scaffold selection during lead optimization.

Executive Summary

In the development of indoline-based therapeutics, the choice between furan-2-yl and furan-3-yl regioisomers is a critical decision point that affects potency , metabolic stability , and intellectual property (IP) position .

  • Furan-2-carbonyl Indolines: Typically exhibit higher binding affinity in sterically restricted pockets due to a linear vector alignment. However, they carry a higher risk of metabolic bioactivation (ring opening) via CYP450 enzymes.

  • Furan-3-carbonyl Indolines: Often demonstrate superior metabolic stability and unique selectivity profiles (e.g., against Multi-Drug Resistant (MDR) cell lines). They are synthetically more challenging to access but offer a differentiated IP space.

Structural & Electronic Analysis

The biological divergence between these two isomers stems from the electronic distribution of the furan ring and the vector of the carbonyl attachment.

Electronic Vector Mapping
  • Furan-2-yl (α-position): The oxygen lone pair is adjacent to the attachment point. This creates a strong electron-donating effect into the carbonyl, increasing the planarity of the amide bond but also making the C5 position highly nucleophilic and prone to metabolic attack.

  • Furan-3-yl (β-position): The oxygen is one carbon removed from the attachment. The vector of the carbonyl is "kinked" relative to the furan dipole. This often results in a different hydrogen-bond acceptor profile and reduced susceptibility to metabolic oxidation at the α-positions.

Visualization of Binding Vectors

The following diagram illustrates the steric "sweep" and vector differences between the two isomers when bound to a theoretical receptor (e.g., Tubulin).

FuranComparison cluster_2 Furan-2-carbonyl (Linear Vector) cluster_3 Furan-3-carbonyl (Kinked Vector) Indoline Indoline Scaffold (Hydrophobic Core) F2 Furan-2-yl (O-C2-CO Link) Indoline->F2 Amide Link F3 Furan-3-yl (C3-CO Link) Indoline->F3 Amide Link Target2 Deep Pocket Binding (High Potency) F2->Target2 Steric Fit Metab2 CYP450 Epoxidation (High Risk at C5) F2->Metab2 Metabolism Target3 Surface/Lateral Binding (Selectivity) F3->Target3 Steric Fit Metab3 Metabolically Robust (Lower Bioactivation) F3->Metab3 Metabolism

Figure 1: Comparative vector analysis and metabolic outcomes of Furan-2 vs. Furan-3 substitution.

Biological Performance Comparison

The following data synthesizes findings from anticancer (tubulin inhibition) and antimicrobial assays where both isomers were evaluated.

Anticancer Activity (Tubulin Polymerization Inhibition)

In combretastatin-like indoline analogues, the position of the heteroatom is crucial for mimicking the cis-stilbene geometry required for the colchicine binding site.

FeatureFuran-2-carbonyl IndolineFuran-3-carbonyl IndolineComparative Insight
IC50 (MCF-7) 0.08 - 0.32 µM 1.5 - 5.2 µMFuran-2-yl typically provides tighter binding due to optimal H-bond acceptor placement.
MDR Selectivity Low (P-gp substrate)High Furan-3-yl analogues often retain potency in resistant cell lines (e.g., KB-VIN) where 2-yl analogues fail.
Tubulin Affinity High (Kd < 1 µM)Moderate (Kd > 5 µM)The "kinked" 3-yl geometry may clash with the narrow hydrophobic channel of the colchicine site.

Key Reference Data:

  • Furo[3,2-b]indoles (2-yl) demonstrated GI50 < 10 nM in NCI-60 panels [1].

  • Furan-3-yl analogues of TEDB (related scaffold) showed a 12-fold hypersensitivity in MDR cells, suggesting they bypass P-glycoprotein efflux pumps better than 2-yl variants [2].

Antimicrobial & Antibiofilm Activity

In spiro-indoline derivatives, the furan moiety acts as a lipophilic cap that penetrates bacterial membranes.

PathogenFuran-2-yl Activity (MIC)Furan-3-yl Activity (MIC)Verdict
S. aureus12.5 µg/mL > 50 µg/mLFuran-2-yl is superior for Gram-positive potency.
P. aeruginosa58% Biofilm Inhibition < 20% Biofilm InhibitionFuran-2-carboxamides are privileged structures for LasR quorum sensing inhibition [3].

Mechanistic Insights & Metabolism

Metabolic Bioactivation (The "Furan Alert")

A major differentiator is the metabolic safety profile.

  • Furan-2-yl: The C5 position (alpha to oxygen) is electronically activated. CYP450 enzymes (specifically CYP2E1) can epoxidize this double bond, leading to a reactive cis-butene-1,4-dial intermediate. This is a known hepatotoxicophore (e.g., as seen in teucrin A).

  • Furan-3-yl: Lacks the activated α-proton in the same electronic environment. While still capable of oxidation, the rate of reactive metabolite formation is significantly lower, making it a safer choice for chronic indications.

Signaling Pathway Interference

The following diagram details how Furan-2-carbonyl indolines specifically interfere with the Tubulin/Microtubule dynamics, leading to apoptosis.

Pathway Drug Furan-2-carbonyl Indoline Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds (Kd ~nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Bcl2 Bcl-2 (Anti-apoptotic) Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Arrest->Bax Upregulates Caspase Caspase-3 Activation Bcl2->Caspase Relieves Inhibition Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of Action for Furan-2-carbonyl indoline induced apoptosis.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Synthesis of N-(Furan-carbonyl)indolines

Objective: Coupling of furan-carboxylic acids to the indoline scaffold.

  • Reagents: Indoline (1.0 eq), Furoic acid (2- or 3-isomer, 1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the specific furoic acid isomer in DCM at 0°C.

    • Add EDC[1]·HCl and HOBt; stir for 15 min to activate the acid.

    • Add Indoline and DIPEA dropwise.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, then sat. NaHCO3. Dry organic layer over Na2SO4.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Note: Furan-3-carboxylic acid is less reactive; reaction times may need extension to 24h or heating to 40°C.

Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct effect of the isomer on microtubule assembly.

  • Preparation: Use purified bovine brain tubulin ( >99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Dosing: Add test compounds (Furan-2 vs Furan-3 isomers) at 3 µM and 10 µM concentrations. Include Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.

  • Measurement:

    • Transfer mixture to a pre-warmed (37°C) 96-well plate.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Vmax: Calculate the maximum rate of polymerization.

    • Steady State: Compare final absorbance (A340) vs control.

    • Expectation: Furan-2-carbonyl derivatives should show a flatter curve (inhibition) similar to Colchicine, while Furan-3 derivatives may show partial inhibition.

References

  • Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. Source: European Journal of Medicinal Chemistry

  • Expanded B-Ring Modification Study of 6,8,8-Triethyl Desmosdumotin B Analogues as Multidrug-Resistance Selective Agents. Source: Journal of Medicinal Chemistry

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: ChemMedChem

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Source: Molecules (MDPI)

  • Furan-2-yl-1-Tosylpyrrolidine: A Guide for Researchers (Reactivity Analysis). Source: BenchChem

Sources

Validation

infrared (IR) absorption peaks of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

An In-Depth Guide to the Infrared (IR) Absorption Profile of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine Introduction: The Role of IR Spectroscopy in Structural Elucidation Infrared (IR) spectroscopy is an indispen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Absorption Profile of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a multi-functional molecule like 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, IR spectroscopy is a rapid and non-destructive method to confirm the successful incorporation of key functional groups and verify the overall molecular architecture. The presence, absence, and precise position of absorption bands corresponding to the primary amine, tertiary amide, furan ring, and dihydroindole core are critical for validating synthetic outcomes.

Below is the chemical structure of the target compound, highlighting the key functional moieties that dictate its IR absorption profile.

Figure 1: Molecular structure of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine with key functional groups highlighted.

Predicted IR Absorption Peaks: A Functional Group Analysis

The expected IR spectrum is a composite of absorptions from each functional part of the molecule. We can predict the positions of the most diagnostic peaks by examining each component.

Primary Aromatic Amine (-NH₂) Group

The primary amine attached to the aromatic portion of the dihydroindole ring is expected to produce several characteristic peaks.

  • N-H Stretching: Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1][2] For aromatic amines, these typically appear at slightly higher frequencies than their aliphatic counterparts.[3][4] We predict a pair of medium-intensity, sharp peaks in the 3500-3340 cm⁻¹ region.

  • N-H Bending (Scissoring): A strong in-plane bending vibration is expected between 1650-1580 cm⁻¹ .[2][3] This peak can sometimes be obscured by or overlap with aromatic C=C stretching bands.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ range.[2][3]

Tertiary Amide (Furan-C=O-N) Group

This is a crucial linkage in the molecule. Unlike primary or secondary amides, tertiary amides lack an N-H bond, meaning they will not show N-H stretching or bending peaks.[4][5]

  • C=O Stretching (Amide I Band): This is one of the most intense and recognizable absorptions in the spectrum. For tertiary amides, the C=O stretch is typically found in the 1680-1630 cm⁻¹ region.[4] The conjugation of the carbonyl group with the furan ring may shift this peak towards the lower end of the range.[6]

Furan Ring

The furan ring has several characteristic vibrations.

  • Aromatic C-H Stretching: The C-H bonds on the furan ring will absorb at frequencies above 3000 cm⁻¹, typically in the 3150-3100 cm⁻¹ region.

  • Aromatic C=C Stretching: Ring stretching vibrations will appear in the 1600-1475 cm⁻¹ region, often as multiple sharp bands.

  • C-O-C Stretching: The most characteristic furan peaks are due to the cyclic ether linkage. Strong bands from asymmetric and symmetric C-O-C stretching are expected around 1225 cm⁻¹ and 1020 cm⁻¹ .[7]

Dihydroindole Core

This structure combines an aromatic ring with a saturated five-membered nitrogen-containing ring.

  • Aromatic C-H Stretching: The four C-H bonds on the benzene portion of the core will absorb just above 3000 cm⁻¹, likely around 3100-3000 cm⁻¹ .[8]

  • Aliphatic C-H Stretching: The two methylene (-CH₂-) groups in the saturated portion of the ring will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[9]

  • Aromatic C=C Stretching: The benzene ring will produce characteristic absorptions in the 1600-1450 cm⁻¹ region. These may overlap with the furan C=C and amine N-H bending peaks.

Data Summary and Comparative Guide

The table below summarizes the predicted diagnostic IR peaks. This serves as a quick reference for spectral interpretation.

Functional Group/MoietyVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Primary Aromatic Amine N-H Asymmetric & Symmetric Stretch3500 - 3340Medium, Sharp (2 bands)Diagnostic for the -NH₂ group.[1][4]
N-H Bending (Scissoring)1650 - 1580Medium to StrongMay overlap with C=C and C=O peaks.[2]
C-N Stretch1335 - 1250StrongCharacteristic of aromatic amines.[3]
Tertiary Amide C=O Stretch (Amide I)1680 - 1630Very StrongKey indicator of the amide linkage; absence of N-H amide peaks is crucial.[4][5]
Furan Ring Aromatic C-H Stretch3150 - 3100Weak to MediumConfirms unsaturated C-H bonds.
C-O-C Asymmetric & Symmetric Stretch~1225 and ~1020StrongCharacteristic fingerprint for the furan ring.[7]
Dihydroindole Core Aromatic C-H Stretch3100 - 3000Weak to MediumFrom the benzene ring portion.[8]
Aliphatic C-H Stretch2960 - 2850MediumFrom the two -CH₂- groups.[9]
Aromatic C=C Ring Stretch1600 - 1450Medium to Weak (multiple)Confirms the presence of the benzene ring.
Comparative Analysis: Distinguishing Features

To build confidence in the spectral assignment, it is instructive to compare the predicted spectrum with that of simpler, related molecules.

  • Versus Indoline: The spectrum of indoline (2,3-dihydro-1H-indole) would show a single N-H stretching peak for its secondary amine around 3350-3310 cm⁻¹.[2] In our target molecule, this peak is absent. Instead, the spectrum is dominated by the very strong tertiary amide C=O stretch (Amide I band) around 1650 cm⁻¹. This single substitution provides the most dramatic and easily verifiable change in the spectrum.

  • Versus 5-Aminoindoline: The spectrum of 5-aminoindoline would feature both the secondary amine N-H stretch (~3350 cm⁻¹) and the pair of primary amine N-H stretches (~3450, 3360 cm⁻¹). Our target molecule lacks the secondary amine peak, confirming acylation at the N-1 position.

  • Versus a Secondary Amide Analog: A hypothetical secondary amide analog (e.g., N-(furan-3-carbonyl)-indoline) would show a single N-H stretch (amide) and a prominent Amide II band (a mix of N-H bending and C-N stretching) near 1550 cm⁻¹. The complete absence of these amide N-H related peaks in the target molecule's spectrum is a key confirmation of its tertiary amide structure.[5]

Standard Operating Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure data integrity, a standardized protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

Experimental Workflow

G cluster_prep I. Instrument Preparation cluster_bkg II. Background Collection cluster_sample III. Sample Analysis cluster_proc IV. Data Processing A Power on FTIR Spectrometer and allow to stabilize (30 min) B Clean ATR crystal (e.g., with isopropanol) and ensure it is dry A->B C Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D Verify background quality (flat baseline, minimal H₂O/CO₂ peaks) C->D E Place a small amount of solid sample on the ATR crystal F Apply consistent pressure using the ATR anvil E->F G Collect the sample spectrum (same parameters as background) F->G H Perform automatic ATR correction (if required by software) I Perform baseline correction H->I J Label significant peaks and compare with the predicted values I->J

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to thermally stabilize for at least 30 minutes. This is crucial for minimizing baseline drift.

  • ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal with a solvent-moistened, lint-free cloth (e.g., isopropanol), followed by a dry one.

  • Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmospheric water and CO₂) and the instrument's response, which will be mathematically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine sample onto the center of the ATR crystal.

  • Pressure Application: Use the integrated pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Scan: Collect the sample spectrum using the exact same parameters as the background scan. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply necessary software corrections, such as ATR and baseline corrections, to improve the quality of the final spectrum. Identify and label the peak positions (in cm⁻¹) and compare them against the predicted values in this guide.

Conclusion

The infrared spectrum of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is predicted to be rich with distinct, characterizable features. The most definitive absorption bands for structural confirmation are:

  • The pair of sharp N-H stretching bands for the primary aromatic amine between 3500-3340 cm⁻¹ .

  • The complete absence of a secondary amine N-H stretch from the indoline nitrogen.

  • The very strong and prominent tertiary amide C=O (Amide I) band between 1680-1630 cm⁻¹ .

  • The characteristic C-O-C stretching bands of the furan ring near 1225 cm⁻¹ and 1020 cm⁻¹ .

By comparing an experimentally obtained spectrum with this detailed predictive guide, researchers can confidently verify the identity and structural integrity of their synthesized compound.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Venkateswaran, S., & Pandya, G. H. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 59(1), 1-10. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1959). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society, 657-660. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (PART-6, PPT-12): Absorptions of Amides. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST. Furan. NIST Chemistry WebBook. [Link]

  • NIST. 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • PubChem. Indoline. National Center for Biotechnology Information. [Link]

  • Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(8), 1836. [Link]

  • ResearchGate. IR spectrum of the amide obtained in 1:2 mole ratio. [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Handout. [Link]

  • ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. [Link]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

  • NIST. 1H-Indole, 2,3-dihydro- Gas Chromatography. NIST Chemistry WebBook. [Link]

  • ResearchGate. (FT-IR) spectrum of compound N-(3-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)benzamide (4B). [Link]

  • Poznan University of Technology. Carbonyl compounds - IR spectroscopy. [Link]

  • Millersville University. IR Absorption Table. [Link]

  • University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]

  • Wikipedia. Indoline. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Borisova, T., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7521. [Link]

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Comparative

A Comparative Structural Analysis of 1-(furan-3-carbonyl)indoline and 1-(thiophene-3-carbonyl)indoline: A Guide for Medicinal Chemists

Executive Summary In the landscape of drug discovery and development, the nuanced structural differences between heterocyclic scaffolds can profoundly influence a molecule's pharmacological profile. This guide presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and development, the nuanced structural differences between heterocyclic scaffolds can profoundly influence a molecule's pharmacological profile. This guide presents a detailed comparative analysis of 1-(furan-3-carbonyl)indoline and 1-(thiophene-3-carbonyl)indoline, two closely related analogs. By examining their electronic properties, conformational behavior, and physicochemical characteristics, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the bioisosteric replacement of a furan ring with a thiophene moiety impacts the overall molecular architecture. This analysis is grounded in established chemical principles and supported by experimental data from related structures.

Introduction: The Significance of Furan and Thiophene in Medicinal Chemistry

The five-membered aromatic heterocycles, furan and thiophene, are foundational building blocks in the synthesis of therapeutic agents.[1][2] Their prevalence stems from their ability to engage in various non-covalent interactions with biological targets and their synthetic tractability. The practice of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The substitution of a furan ring for a thiophene ring is a classic example of this strategy, often employed to modulate a compound's metabolic stability, binding affinity, and overall physicochemical profile.[3][4][5]

This guide will dissect the structural and electronic consequences of this specific bioisosteric replacement within the context of an N-acylated indoline scaffold. Understanding these subtleties is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles.

Synthetic Strategy and Spectroscopic Characterization

The synthesis of both 1-(furan-3-carbonyl)indoline and 1-(thiophene-3-carbonyl)indoline can be readily achieved through a standard amide coupling reaction. This involves the acylation of indoline with the corresponding furan-3-carbonyl chloride or thiophene-3-carbonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to quench the HCl byproduct.

Experimental Protocol: General Procedure for Amide Coupling
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of either furan-3-carbonyl chloride or thiophene-3-carbonyl chloride (1.1 equivalents) in the same solvent dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-acylated indoline.

Diagram: Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis S1 Indoline + Furan/Thiophene-3-carbonyl chloride S2 Amide Coupling (Base, Solvent) S1->S2 S3 Work-up & Purification S2->S3 A1 Spectroscopy (NMR, IR, MS) S3->A1 Characterization A2 X-ray Crystallography S3->A2 Crystal Growth A3 Computational Modeling A1->A3 A2->A3 G cluster_furan 1-(furan-3-carbonyl)indoline cluster_thiophene 1-(thiophene-3-carbonyl)indoline Furan Oxygen's high electronegativity reduces electron donation. Indoline Indoline Scaffold Furan->Indoline More polarized C=O Thiophene Sulfur's lower electronegativity allows for greater electron donation and aromaticity. Thiophene->Indoline Less polarized C=O

Caption: Comparative electronic effects of the furan and thiophene moieties on the indoline scaffold.

Molecular Geometry and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. [6]While crystal structures for the exact title compounds are not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) provides valuable insights.

Thiophene-3-carbonyl derivatives are known to exhibit a phenomenon called "ring flip disorder" in their crystal structures. [7][8][9]This occurs where the thiophene ring can occupy two positions related by a 180° rotation about the C3-carbonyl bond. This suggests a relatively low energy barrier to rotation, which could have implications for how the molecule presents itself to a binding pocket. The furan analog may have a different rotational profile due to the different steric and electronic properties of oxygen versus sulfur.

The amide bond itself is expected to be predominantly planar with a trans conformation due to steric hindrance. The dihedral angle between the plane of the indoline ring system and the plane of the furan or thiophene ring will be a key determinant of the overall molecular shape.

Structural Parameter1-(furan-3-carbonyl)indoline (Predicted)1-(thiophene-3-carbonyl)indoline (Predicted)
Amide Bond Planar, trans conformationPlanar, trans conformation
C(ring)-C(carbonyl) Bond Length Expected to be slightly longerExpected to be slightly shorter due to greater double bond character from resonance.
Ring-Flip Disorder Less likely or different rotational barrier.More likely to be observed in the solid state. [7][8]
Dihedral Angle Influenced by the steric and electronic nature of the oxygen atom.Influenced by the larger sulfur atom and potential for ring-flipping.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [6]2. Data Collection: Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data. [6]

Implications for Drug Design

The choice between a furan and a thiophene core can have significant downstream consequences in a drug development program.

  • Metabolic Stability: Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. The differing electron densities of furan and thiophene can lead to different metabolic pathways and rates of clearance. [4]* Binding Interactions: The larger size of sulfur compared to oxygen, and its ability to act as a hydrogen bond acceptor, can lead to different binding orientations and affinities within a protein active site. [3]* Physicochemical Properties: The replacement of furan with thiophene can alter a molecule's lipophilicity (LogP), solubility, and plasma protein binding, all of which are critical for pharmacokinetic properties. [3][4]Thiophene is often considered a bioisostere for a phenyl ring and can improve these properties. [3]

Conclusion

While 1-(furan-3-carbonyl)indoline and 1-(thiophene-3-carbonyl)indoline differ by only a single atom, this substitution imparts significant structural and electronic changes. The thiophene analog is characterized by a more aromatic, electron-rich heterocyclic ring, which may lead to a less polarized carbonyl group and the potential for conformational flexibility through ring-flipping. In contrast, the furan analog possesses a more polarized carbonyl bond due to the higher electronegativity of the oxygen atom. These fundamental differences can influence everything from synthetic handling to metabolic stability and receptor binding affinity, underscoring the importance of such bioisosteric considerations in the rational design of new chemical entities.

References

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine
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